molecular formula C9H11NO B7810052 1-(2,4-Dimethylpyridin-3-YL)ethanone

1-(2,4-Dimethylpyridin-3-YL)ethanone

Cat. No.: B7810052
M. Wt: 149.19 g/mol
InChI Key: FNORSQLYUJUNHV-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylpyridin-3-yl)ethanone is a heterocyclic ketone featuring a pyridine ring substituted with two methyl groups at positions 2 and 4, and an acetyl group at position 3. This compound is of interest in medicinal chemistry and materials science due to its structural versatility.

Properties

IUPAC Name

1-(2,4-dimethylpyridin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-4-5-10-7(2)9(6)8(3)11/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNORSQLYUJUNHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalyst Design and Optimization

The gas-phase reaction of pyridinecarboxylic esters with acetic acid represents a scalable route to acetylpyridines. As demonstrated in US Patent 7,067,673B2, a titanium dioxide (TiO₂) catalyst doped with alkali/alkaline earth metal oxides (e.g., Na₂O) and supported on high-porosity alumina-silica (≥50% apparent porosity) achieves superior selectivity for 3-acetylpyridine derivatives. The catalyst is prepared via wet impregnation of TiCl₄ onto silica-alumina spheres, followed by calcination at 400–500°C and NaOH treatment to enhance surface basicity. For 1-(2,4-dimethylpyridin-3-yl)ethanone, substituting the nicotinate ester precursor with methyl 2,4-dimethylnicotinate under analogous conditions (410°C, acetic acid co-feed) is hypothesized to yield the target compound.

Reaction Mechanism and Selectivity

The process involves:

  • Ester pyrolysis : Thermal cleavage of the methyl/butyl ester group.

  • Ketonization : Acetic acid dehydrogenation to form acetyl intermediates.

  • C–H activation : Acetyl group insertion at the pyridine’s C3 position, facilitated by Lewis acid sites on TiO₂.
    Key variables include:

  • Temperature : Optimal at 410°C; higher temperatures favor decarboxylation to pyridine (4–11% selectivity).

  • Feed ratio : A 1:4 molar ratio of nicotinate ester to acetic acid minimizes coke formation.

Table 1. Performance of TiO₂-Based Catalysts in Acetylpyridine Synthesis

PrecursorCatalyst CompositionConversion (%)Selectivity (%)Yield (%)
Butyl nicotinate7% TiO₂, 0.6% Na₂O937873
Methyl nicotinate98% TiO₂, 2% Na₂O885045
2,4-Dimethylnicotinate*7% TiO₂, 0.6% Na₂O85†72†61†

*Hypothetical data extrapolated from patent examples; †Theoretical projections.

Directed C–H Functionalization Strategies

Friedel-Crafts Acetylation Challenges

Traditional Friedel-Crafts acetylation is ineffective for pyridine due to its electron-deficient aromatic system. However, directed C–H activation using transition metal catalysts (e.g., Pd, Ru) offers a potential workaround. For example, palladium-catalyzed acetoxylation of 2,4-dimethylpyridine could proceed via:

  • Ortho-directed lithiation : Installing a directing group (e.g., –OMe, –NH₂) at C3 to facilitate acetyl group insertion.

  • Oxidative coupling : Using acetyl sources like acetic anhydride with Pd(OAc)₂ and oxidants (e.g., K₂S₂O₈).

Limitations and Side Reactions

  • Regioselectivity : Competing acetylation at C5 or C6 positions.

  • Over-oxidation : Risk of forming carboxylic acids under harsh conditions.

Multi-Step Synthesis from Pyridine Precursors

Hantzsch Dihydropyridine Route

Building the pyridine ring with pre-installed acetyl and methyl groups via Hantzsch synthesis:

  • Condense ethyl acetoacetate (2.2 equiv), ammonium acetate, and 3-oxopentane-2,4-dione in ethanol.

  • Oxidize the resulting 1,4-dihydropyridine intermediate with MnO₂ to afford the aromatic pyridine.

Advantages :

  • Precise control over substituent positions.

  • Avoids late-stage functionalization challenges.

Disadvantages :

  • Low yields (30–45%) due to oxidation side reactions.

Functional Group Interconversion Approaches

Nitrile Reduction and Hydrolysis

A three-step sequence starting from 3-cyano-2,4-dimethylpyridine:

  • Stephen reduction : Convert –CN to –CH₂NH using SnCl₂/HCl.

  • Hydrolysis : Treat with H₂O/H⁺ to yield –CH₂OH.

  • Oxidation : Use Jones reagent (CrO₃/H₂SO₄) to oxidize –CH₂OH to –COCH₃.

Critical Analysis

  • Step efficiency : Overall yield limited by multiple purification steps.

  • Functional group tolerance : Risk of over-oxidation degrading the pyridine ring.

Comparative Evaluation of Synthetic Routes

Table 2. Merits and Demerits of Key Methods

MethodYield (%)ScalabilitySelectivityCost Efficiency
Gas-phase catalysis61–78HighHighModerate
Hantzsch synthesis30–45LowMediumLow
C–H activation40–60*ModerateVariableHigh
Functional interconversion25–35LowHighModerate

*Theoretical estimates based on analogous reactions .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethylpyridin-3-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives or other substituted pyridines.

Scientific Research Applications

Scientific Research Applications

1-(2,4-Dimethylpyridin-3-YL)ethanone has diverse applications in scientific research:

1. Chemistry

  • Building Block : It serves as a precursor for synthesizing more complex organic molecules.
  • Reagent in Organic Reactions : The compound is utilized in various organic reactions due to its reactive functional groups.

2. Biology

  • Enzyme Interactions : The compound is used as a probe in biochemical assays to study enzyme binding affinities and metabolic pathways.
  • Potential Antiviral Activity : Its structural similarities to other compounds suggest potential activity against viruses such as HIV.

3. Medicine

  • Pharmaceutical Development : Research explores its role as a precursor for new therapeutic agents targeting specific diseases. Its unique structure may enhance the efficacy of drug candidates.

4. Industry

  • Agrochemicals and Dyes : It is employed in the production of agrochemicals and dyes, contributing to various industrial applications.

Case Studies and Research Findings

Several studies have underscored the biological relevance of compounds related to this compound:

  • Anti-HIV Studies : Research indicates that modifications in pyridine structures can lead to varying degrees of anti-HIV activity. For instance, thiazolidinones derived from similar structures have shown effective inhibition of HIV-1 reverse transcriptase.
  • Enzyme Inhibition Studies : Investigations into enzyme kinetics suggest that similar pyridine derivatives can inhibit enzymes involved in metabolic pathways, indicating potential roles in drug design for metabolic disorders.

Mechanism of Action

The mechanism by which 1-(2,4-Dimethylpyridin-3-YL)ethanone exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing biological pathways. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Pyridine Ring

Electronic and Steric Modifications
  • Methyl vs. Halogen Substituents: 1-(6-Methylpyridin-3-yl)ethanone (): A single methyl group at position 6 reduces steric hindrance compared to the 2,4-dimethyl analogue. The absence of a second methyl group may increase reactivity in electrophilic substitutions . 1-(5,6-Dichloropyridin-3-yl)ethanone (): Dichloro substitution significantly elevates molecular weight (215.06 g/mol) and polarity, likely reducing solubility in non-polar solvents .
  • Methoxy Substituents: 1-(3-Methoxypyridin-2-yl)ethanone (): Methoxy groups are electron-donating, which could stabilize the pyridine ring electronically but reduce metabolic stability compared to methyl groups .
Positional Isomerism
  • 1-(6-Methylpyridin-3-yl)ethanone () vs.

Physicochemical Properties

Molecular Weight and Solubility
  • 1-(2,4-Dimethylpyridin-3-yl)ethanone: Estimated molecular weight ≈ 149.19 g/mol. Methyl groups enhance lipophilicity (logP ≈ 1.5–2.0), favoring membrane permeability.
  • 1-(3-Nitrophenyl)ethanone (): A nitro group increases polarity (logP ≈ 1.0) and melting point (440.2 K) compared to methyl-substituted pyridinyl ethanones .
  • 1-(4-Methylsulfonylphenyl)-2-(6-methylpyridin-3-yl)ethanone (): The sulfonyl group drastically increases molecular weight (292.35 g/mol) and water solubility due to strong polarity .

Spectroscopic Characterization

  • NMR Signatures: Methyl groups in this compound would produce distinct singlet peaks in $^1$H NMR (δ ≈ 2.5–2.7 ppm for acetyl; δ ≈ 2.3–2.5 ppm for pyridinyl methyl). This contrasts with 1-(3-hydroxy-2-methoxyphenyl)ethanone (), where phenolic protons resonate downfield (δ ≈ 6.5–7.5 ppm) .

Biological Activity

1-(2,4-Dimethylpyridin-3-YL)ethanone, a compound characterized by its pyridine ring structure and ethanone functional group, has garnered attention in various fields of biological research. This article explores the compound's synthesis, biological activities, mechanisms of action, and potential applications in medicine and industry.

This compound can be synthesized through Friedel-Crafts acylation , where 2,4-dimethylpyridine reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction typically occurs under anhydrous conditions to optimize yield and purity. The molecular formula for this compound is C9H11NOC_9H_{11}NO .

Biological Activities

The biological activity of this compound has been investigated in several studies, revealing its potential in various therapeutic areas:

  • Antiviral Activity : Research indicates that compounds with similar structures exhibit significant anti-HIV activity. For instance, thiazolidinones derived from pyridine structures have shown effective inhibition of HIV-1 reverse transcriptase with EC50 values as low as 0.178 μM . While specific data on this compound is limited, its structural similarities suggest potential antiviral properties.
  • Enzyme Interactions : The compound is utilized in studies examining enzyme interactions and biochemical assays. It serves as a probe to understand the binding affinities of various enzymes, which could lead to insights into metabolic pathways .
  • Medicinal Chemistry : this compound is explored as a precursor for pharmaceutical compounds. Its unique structural features may contribute to the development of new therapeutic agents targeting specific diseases .

The mechanism by which this compound exerts its biological effects primarily involves interactions with biomolecules such as enzymes and receptors. The specific binding sites may include nucleophilic residues on proteins, influencing various biochemical pathways. This interaction can lead to either inhibition or activation of target proteins, depending on the context of the interaction .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure DescriptionNotable Activity
1-(2,6-Dimethylpyridin-4-YL)ethanoneSimilar structure but different methyl group positioningPotential anti-HIV activity
1-(2,4-Dimethylpyridin-3-YL)propanonePropanone group instead of ethanoneStructural analogs in medicinal chemistry

The substitution pattern on the pyridine ring significantly influences the reactivity and biological properties of these compounds.

Case Studies and Research Findings

Several studies have highlighted the biological relevance of compounds related to this compound:

  • Anti-HIV Studies : A study on thiazolidinones showed that modifications in the pyridine structure led to varying degrees of anti-HIV activity. Compounds with specific substitutions demonstrated significant potency against HIV-1 .
  • Enzyme Inhibition : Investigations into enzyme kinetics revealed that similar pyridine derivatives could effectively inhibit certain enzymes involved in metabolic pathways. This suggests a potential role for this compound in drug design targeting metabolic disorders .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2,4-dimethylpyridin-3-yl)ethanone, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : Acylation of substituted pyridines via Friedel-Crafts reactions is a standard approach. For example, using acetyl chloride or acetic anhydride with a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Reaction temperature (typically 0–25°C) and stoichiometric ratios of the acylating agent to the pyridine derivative are critical to minimize side reactions like over-acylation or ring deactivation . Solvent choice (e.g., dichloromethane or toluene) also impacts reaction efficiency. Post-synthesis purification via column chromatography or recrystallization is often required to isolate the product .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : The methyl groups on the pyridine ring (δ ~2.4–2.6 ppm for CH₃ in ¹H NMR) and the acetyl group (δ ~2.6 ppm for COCH₃ in ¹H NMR; δ ~200–210 ppm for the carbonyl carbon in ¹³C NMR) are diagnostic. Aromatic protons on the pyridine ring appear as distinct multiplet signals .
  • IR Spectroscopy : A strong carbonyl stretch (C=O) at ~1680–1720 cm⁻¹ confirms the ethanone moiety .
  • Mass Spectrometry : The molecular ion peak (M⁺) should correspond to the molecular weight (C₉H₁₁NO, MW 149.19 g/mol). Fragmentation patterns may include loss of the acetyl group (m/z 106 for the pyridine fragment) .

Q. How do physicochemical properties like LogP and PSA influence the compound’s applicability in medicinal chemistry studies?

  • Methodological Answer : LogP (partition coefficient) and PSA (polar surface area) are critical for predicting bioavailability and membrane permeability. For this compound, a moderate LogP (~1.5–2.0) suggests reasonable lipid solubility, while a PSA <60 Ų (due to limited hydrogen-bonding groups) indicates potential blood-brain barrier penetration. These properties guide its use as a scaffold for CNS-targeting drug candidates .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic and computational data regarding the compound’s molecular geometry?

  • Methodological Answer : Discrepancies between X-ray crystallography (solid-state) and DFT-optimized structures (gas-phase) often arise from crystal packing forces or solvent effects. To reconcile these:

  • Perform Hirshfeld surface analysis to quantify intermolecular interactions in the crystal lattice .
  • Use solvent-inclusive DFT models (e.g., COSMO-RS) to simulate solution-phase geometry .
  • Compare torsion angles (e.g., acetyl group orientation relative to the pyridine ring) across datasets to identify conformational flexibility .

Q. What strategies are effective for optimizing regioselectivity in electrophilic substitution reactions of this compound?

  • Methodological Answer : The electron-donating methyl groups and electron-withdrawing acetyl moiety create competing directing effects. To control regioselectivity:

  • Meta-Directing : Use bulky Lewis acids (e.g., FeCl₃) to favor substitution at the less hindered position (e.g., C-6 of the pyridine ring) .
  • Protection/Deprotection : Temporarily protect the acetyl group (e.g., as a ketal) to simplify substitution patterns .
  • Computational Screening : Apply Fukui function analysis to predict reactive sites based on electron density .

Q. How can this compound be utilized as a precursor in synthesizing bioactive heterocycles, and what catalytic systems enhance these transformations?

  • Methodological Answer : The compound serves as a building block for pyrazole, imidazole, or pyrrole derivatives via cyclocondensation reactions. For example:

  • Pyrazole Synthesis : React with hydrazines under acidic conditions (HCl/EtOH) at reflux. Palladium catalysts (e.g., Pd(OAc)₂) improve yields in cross-coupling steps to attach aryl/heteroaryl groups .
  • Kinase Inhibitor Development : Introduce sulfonamide or morpholine groups via nucleophilic aromatic substitution, leveraging the pyridine ring’s electron-deficient nature .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential respiratory irritation from fine powders .
  • Spill Management : Neutralize with inert adsorbents (vermiculite) and avoid aqueous cleanup to prevent dissolution .
  • Waste Disposal : Incinerate in compliance with halogen-free organic waste regulations .

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